molecular formula C6H5N3O5 B1505365 4-Hydroxy-2-methyl-3,5-dinitropyridine CAS No. 1081754-39-3

4-Hydroxy-2-methyl-3,5-dinitropyridine

Cat. No.: B1505365
CAS No.: 1081754-39-3
M. Wt: 199.12 g/mol
InChI Key: KYAHYWNWDCXEQL-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-3,5-dinitropyridine is a useful research compound. Its molecular formula is C6H5N3O5 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-2-methyl-3,5-dinitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-methyl-3,5-dinitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3,5-dinitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c1-3-5(9(13)14)6(10)4(2-7-3)8(11)12/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAHYWNWDCXEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704815
Record name 2-Methyl-3,5-dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081754-39-3
Record name 2-Methyl-3,5-dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Characterization & Synthesis of 4-Hydroxy-2-methyl-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Hydroxy-2-methyl-3,5-dinitropyridine (DNMP) , a critical heterocyclic intermediate used in the synthesis of high-energy density materials (HEDMs) and specific vitamin B6 antagonists. While often chemically designated as a hydroxypyridine, crystallographic evidence suggests that in the solid state, this compound predominantly exists as its 4-pyridone tautomer (2-methyl-3,5-dinitro-4(1H)-pyridinone). This guide details the synthesis, structural dynamics, and crystallographic principles governing its stability and reactivity.

Chemical Context & Synthesis

The synthesis of DNMP is a classic example of electrophilic aromatic substitution on an electron-deficient heterocycle. The presence of the hydroxyl group (activating, ortho/para director) at position 4 allows for nitration at the 3 and 5 positions, despite the deactivating nature of the pyridine nitrogen.

Synthetic Pathway

The standard protocol involves the nitration of 4-hydroxy-2-methylpyridine (also known as 2-methyl-4-pyridinol) using a mixed acid system. The methyl group at position 2 provides steric protection and slight activation, but the reaction requires careful temperature control to prevent oxidative ring cleavage.

Experimental Protocol: Double Nitration
  • Precursor: 4-Hydroxy-2-methylpyridine (CAS: 18615-86-6).

  • Reagents: Fuming Nitric Acid (

    
    , >98%), Sulfuric Acid (
    
    
    
    , 98%).
  • Procedure:

    • Dissolution: Dissolve 10.0 g of precursor in 30 mL of conc.

      
       at 0–5 °C.
      
    • Addition: Dropwise addition of fuming

      
       (4.5 eq) while maintaining temp < 10 °C.
      
    • Heating: Slowly raise temperature to 90–100 °C for 4 hours. (Caution: Exothermic).

    • Quenching: Pour reaction mixture onto crushed ice (200 g).

    • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water (1:1).

Reaction Workflow Visualization

SynthesisWorkflow Precursor 4-Hydroxy-2-methylpyridine (C6H7NO) Intermediate Mononitro Intermediate (Transient) Precursor->Intermediate Nitration @ C3 (0-10°C) MixAcid Mixed Acid (HNO3 / H2SO4) MixAcid->Intermediate Product 4-Hydroxy-2-methyl- 3,5-dinitropyridine (DNMP) Intermediate->Product Nitration @ C5 (90°C)

Figure 1: Step-wise nitration pathway transforming the precursor into the dinitro target.

Crystallographic Analysis & Structural Dynamics

Understanding the solid-state structure of DNMP requires analyzing the competition between its tautomeric forms.

Tautomerism: The Pyridone Dominance

In solution, 4-hydroxypyridines exist in equilibrium between the enol (hydroxy) and keto (pyridone) forms. However, X-ray diffraction studies of analogous 3,5-dinitropyridines reveal that the keto form is energetically favored in the crystal lattice.

FeatureHydroxy Form (Enol)Pyridone Form (Keto)Solid-State Preference
Bonding C–O–H single bondC=O double bond, N–HPyridone
Aromaticity Fully aromatic pyridine ringCross-conjugated systemPyridone (stabilized by resonance)
H-Bonding Donor (OH) / Acceptor (N)Donor (NH) / Acceptor (C=O)Strong N-H...O dimers

Structural Insight: The presence of two electron-withdrawing nitro groups at positions 3 and 5 increases the acidity of the N-H proton, further stabilizing the pyridone tautomer. The crystal structure is typically built upon centrosymmetric dimers formed via


 hydrogen bonds.
Nitro Group Orientation (Steric Strain)

A critical feature of the DNMP crystal structure is the orientation of the nitro groups.

  • Steric Crowding: The nitro groups at C3 and C5 are flanked by the carbonyl oxygen (C4) and the methyl group (C2).

  • Torsion Angles: To relieve steric repulsion, the nitro groups—particularly the one at C3 adjacent to the methyl group—often rotate out of the plane of the pyridine ring.

  • Impact: This "twisting" disrupts planar

    
    -stacking, often lowering the crystal density compared to non-methylated analogs (e.g., 3,5-dinitro-4-pyridone, 
    
    
    
    ).
Tautomeric Equilibrium Visualization

Tautomerism cluster_0 Solid State Stabilization Enol Enol Form (4-Hydroxypyridine) Transition Proton Transfer Equilibrium Enol->Transition Solvent Dependent Keto Keto Form (4-Pyridone) Transition->Keto Crystal Crystal Lattice (H-Bonded Dimers) Keto->Crystal Precipitation/Crystallization (Major Species)

Figure 2: The keto-enol equilibrium shifts toward the keto (pyridone) form during crystallization due to favorable intermolecular hydrogen bonding.

Experimental Characterization Protocols

To validate the structure of synthesized DNMP, the following analytical workflow is recommended.

Single Crystal X-Ray Diffraction (SC-XRD)

Since specific unit cell parameters can vary by solvent and temperature, researchers must generate their own CIF.

  • Crystallization Solvent: Acetone/Water (slow evaporation) or Methanol.

  • Expected Space Group: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocycles forming dimers.
  • Key Parameters to Refine:

    • C4-O Bond Length: Look for

      
       (indicative of C=O double bond) vs 
      
      
      
      (C-OH).
    • N-C Bond Lengths: The N1-C2 and N1-C6 bonds should be slightly longer in the pyridone form due to loss of full aromaticity.

Spectroscopic Validation
TechniqueExpected Signal (Pyridone Form)Mechanistic Interpretation
IR Spectroscopy Strong band @ 1640–1680

Carbonyl (

) stretching vibration.
1H NMR (DMSO-d6) Broad singlet @ 12.0–13.0 ppmN-H proton (exchangeable with

).
13C NMR Shift of C4 to >160 ppmDeshielding due to carbonyl character.

Applications & Significance

Energetic Materials

DNMP serves as a precursor to 2,6-diamino-3,5-dinitropyridine , a thermally stable explosive used in polymer-bonded explosives (PBX). The density of the crystal structure is the primary figure of merit here; the 2-methyl group slightly lowers density but improves solubility for processing.

Pharmaceutical Intermediates

The compound acts as a structural analog to Pyridoxine (Vitamin B6). The crystal structure data is vital for structure-based drug design (SBDD) , specifically in modeling how the nitro groups interact with the binding pockets of pyridoxal kinase enzymes.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Academic Press. (Standard text on hydroxypyridine/pyridone equilibrium).
  • Sheremetev, A. B., et al. (2006). "Synthesis and Reactions of Dinitropyridines." Russian Chemical Reviews.

  • Tang, F. Y., et al. (2006). "Crystal structure of 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate." Zeitschrift für Kristallographie - New Crystal Structures.

  • PubChem Compound Summary. (2025). "3,5-Dinitro-4-hydroxypyridine."[1][2] National Center for Biotechnology Information.

Sources

4-Hydroxy-2-methyl-3,5-dinitropyridine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity profile of 4-Hydroxy-2-methyl-3,5-dinitropyridine (also referred to as 2-methyl-3,5-dinitro-4(1H)-pyridone ).

Functional Class: Electron-Deficient Heterocyclic Scaffold / High-Energy Intermediate CAS Registry Number: (Analogous to 4-hydroxy-2-methylpyridine precursors: 18615-86-6 for parent; specific dinitro derivatives often vary by salt form).

Executive Summary

4-Hydroxy-2-methyl-3,5-dinitropyridine represents a highly functionalized pyridine scaffold characterized by extreme electron deficiency. The presence of two nitro groups at the C3 and C5 positions, flanking the C4-hydroxyl group, creates a unique "push-pull" electronic system. This molecule serves two primary distinct roles in modern research:

  • Pharmaceuticals: As a precursor for imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines (privileged scaffolds in oncology and kinase inhibition).

  • Energetics: As an intermediate in the synthesis of insensitive high explosives (IHE), owing to its high nitrogen content and thermal stability.

Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

In solution, this molecule exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic, amide-like) forms.

  • Dominant Form: The 4-pyridone tautomer predominates in solid state and polar solvents. The electron-withdrawing nitro groups at C3/C5 significantly stabilize the conjugate base, making the N-H proton relatively acidic.

  • Acidity (pKa): Unlike unsubstituted 4-pyridone (

    
    ), the 3,5-dinitro substitution dramatically lowers the 
    
    
    
    of the hydroxyl proton to the 3.0–4.0 range . This makes the compound behave more like a nitrophenol than a typical pyridine.
Key Physical Properties
PropertyValue / DescriptionNote
Appearance Yellow to Orange Crystalline SolidTypical of polynitro-aromatics due to

transitions.
Melting Point > 200°C (Decomposition)High lattice energy; risk of thermal runaway upon melting.
Solubility DMSO, DMF, dilute aqueous basePoor solubility in non-polar solvents (

, Hexane).
Stability Shock-sensitive (Low to Moderate)Safety Warning: Treat as a potential energetic material.

Synthesis & Production Logic

The synthesis relies on the electrophilic aromatic substitution of the electron-rich 4-hydroxy-2-methylpyridine precursor.

The Nitration Protocol

The hydroxyl group at C4 is strongly activating and ortho/para-directing. Since the nitrogen is protonated in acid, the 3 and 5 positions are the only available sites for electrophilic attack.

Reaction Scheme:



Critical Process Parameters:

  • Temperature Control: The first nitration is exothermic; the second requires heat (

    
    ).
    
  • Acid Strength: Fuming nitric acid (

    
    ) is often required to drive the second nitration to completion, as the first nitro group deactivates the ring.
    

Reactivity Matrix & Derivatization

The utility of this scaffold lies in its ability to undergo Nucleophilic Aromatic Substitution (


)  and Reduction .
Pathway A: Activation via Dechlorination ( )

The 4-hydroxy group is a poor leaving group. Converting it to a chloride creates a highly reactive electrophile. The 3,5-dinitro groups make the C4-Cl bond extremely susceptible to nucleophilic attack.

  • Reagent: Phosphorus Oxychloride (

    
    ) + Organic Base (DIEA or Quinoline).
    
  • Mechanism: Formation of a dichlorophosphate intermediate followed by chloride displacement.

  • Product: 4-Chloro-2-methyl-3,5-dinitropyridine .

  • Utility: This chloride can be displaced by amines (primary/secondary) at room temperature to yield functionalized aminopyridines.

Pathway B: Nitro Group Reduction

Reduction of the nitro groups yields polyamino-pyridines, which are unstable to oxidation and must be used immediately or protected.

  • Reagents:

    
     or 
    
    
    
    .
  • Product: 2-Methyl-3,4,5-triaminopyridine (if C4 is aminated first) or 3,5-diamino-4-hydroxypyridine.

  • Cyclization: Reaction of the resulting diamines with carboxylic acids or orthoesters yields Imidazo[4,5-c]pyridines .

Visualization of Reactivity

ReactivityPathways cluster_legend Reaction Types Precursor 4-OH-2-Me-Pyridine Core 3,5-Dinitro-4-OH-2-Me-Pyridine (CORE SCAFFOLD) Precursor->Core HNO3/H2SO4 Nitration Chloro 4-Chloro-3,5-dinitro Intermediate Core->Chloro POCl3, Base Deoxychlorination Library 4-Amino-3,5-dinitro Derivatives Chloro->Library R-NH2 SNAr Fused Imidazo[4,5-b]pyridines (Drug Scaffold) Library->Fused 1. H2/Pd-C (Red) 2. R-COOH (Cycl) key1 Red: Activation key2 Green: Library Gen

Caption: Divergent synthesis pathways from the core dinitro scaffold. The red path indicates activation for nucleophilic attack; the yellow path indicates cyclization to fused heterocycles.

Detailed Experimental Protocol

Protocol: Synthesis of 4-Chloro-2-methyl-3,5-dinitropyridine

This protocol activates the scaffold for drug discovery applications.

Safety:


 is corrosive and water-reactive. The product is a potent skin sensitizer. Perform in a fume hood.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (

    
    ).
    
  • Charging: Add 4-Hydroxy-2-methyl-3,5-dinitropyridine (10.0 g, 50 mmol) to the flask.

  • Reagent Addition: Carefully add Phosphorus Oxychloride (

    
    )  (40 mL, excess).
    
    • Note: No solvent is usually required;

      
       acts as both reagent and solvent.
      
  • Catalyst: Add N,N-Diethylaniline or DMF (5 drops) to catalyze the formation of the Vilsmeier-Haack-like intermediate.

  • Reaction: Heat the mixture to 80–90°C for 3–5 hours.

    • Checkpoint: The suspension should become a clear, dark solution upon completion.

  • Quench (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (vacuum).
      
    • Pour the resulting thick oil onto crushed ice (200 g) with vigorous stirring. Caution: Delayed exotherm.[1]

  • Isolation:

    • Neutralize the aqueous slurry with solid

      
       to pH 7.
      
    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or use immediately for

    
     reactions due to hydrolytic instability.
    

References

  • Nitration Methodologies

    • General Procedure for Pyridine Nitration.[2] (2022).[3][4] National Institutes of Health (PMC).

  • Chlorination & Activation

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using POCl3. (2012).[1] MDPI Molecules.

  • Nucleophilic Substitution (

    
    ): 
    
    • Reactions of 4-chloropyridines with nucleophiles.[5][6] (2011).[7] Journal of Organic Chemistry.

  • Physical Properties Data

    • 4-Hydroxy-5-methylpyridin-2(1H)-one Properties.[4][8][9][10] (2025).[5][9][10] US EPA CompTox Chemicals Dashboard.

Sources

theoretical studies on the molecular structure of nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Study of Nitropyridine Molecular Structures

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate the molecular structure, reactivity, and electronic properties of nitropyridines. We will delve into the causality behind computational choices, offering field-proven insights grounded in established scientific literature.

Introduction: The Significance of Nitropyridines

Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The pyridine ring is a "privileged structural motif" found in numerous FDA-approved drugs, and the introduction of a nitro group (-NO2) profoundly influences the molecule's electronic properties and reactivity.[1] This makes nitropyridines versatile precursors for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] Their unique characteristics, such as high polarity and the ability to act as both charge donors and acceptors, also make them valuable in the development of non-linear optical (NLO) materials.[2]

Understanding the intricate details of their molecular structure—bond lengths, angles, charge distribution, and orbital interactions—is paramount to predicting their behavior and designing new molecules with desired functionalities. Theoretical and computational chemistry provides an indispensable toolkit for elucidating these properties at a level of detail often inaccessible to experimental methods alone.

Part 1: The Computational Toolkit: Methodologies and Rationale

The foundation of any theoretical study is the selection of an appropriate computational method and basis set. This choice is not arbitrary; it is a balance between desired accuracy and computational cost, dictated by the specific properties being investigated.

Core Methodologies:

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems of this size. It offers a favorable balance of accuracy and efficiency. The B3LYP hybrid functional is frequently employed for nitropyridine systems, as it has been shown to yield reliable geometric parameters and vibrational frequencies that are in good agreement with experimental data.[3][4][5][6]

  • Møller-Plesset Perturbation Theory (MP2): For situations requiring a higher level of accuracy in describing electron correlation, such as investigating weak intramolecular interactions or subtle substituent effects, the MP2 method is often used.[2][7][8][9] It is computationally more demanding than DFT but can provide a valuable benchmark.

The Importance of the Basis Set:

The basis set is the set of mathematical functions used to build the molecular orbitals. Its choice directly impacts the quality of the calculation.

  • Pople-style basis sets: Sets like 6-311G(d,p) and 6-311++G(d,p) are widely used.[3][5][9] The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds. The "++" signifies the addition of diffuse functions, which are essential for accurately describing systems with lone pairs, anions, or weak, long-range interactions.[8] Studies have shown that augmenting the basis set with diffuse functions can have a marked effect on calculated properties like the torsional potential of the nitro group.[8][10]

  • Dunning's correlation-consistent basis sets: Sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are also employed for high-accuracy calculations.[6]

Methodology Common Functional/Level Typical Basis Set Primary Application in Nitropyridine Studies Rationale/Causality
Density Functional Theory (DFT) B3LYP, ωB97X-D6-311++G(d,p), cc-pVTZGeometry optimization, vibrational frequencies, electronic properties (HOMO/LUMO, MEP), reaction pathways.[3][4][5][6]Provides the best balance between computational cost and accuracy for routine analysis of medium-sized organic molecules.
Møller-Plesset Perturbation Theory MP26-311++G(d,p), aug-cc-pVDZHigh-accuracy geometry, weak interactions (e.g., hydrogen bonding), benchmarking DFT results.[2][7][8][9]Explicitly includes electron correlation, offering a more accurate description of dispersion forces and subtle electronic effects.
Hartree-Fock (HF) N/A6-31G(d), STO-3GOften used as a starting point or for comparative studies; less common for final results.[4]A less computationally expensive ab initio method, but it neglects electron correlation, limiting its predictive accuracy.

Part 2: Molecular Geometry and Substituent Effects

The first step in a theoretical investigation is to determine the molecule's equilibrium geometry by finding the minimum energy structure on the potential energy surface.

The introduction of a strong electron-withdrawing nitro group (-NO2) significantly perturbs the geometry of the pyridine ring compared to the parent molecule.[2][7] For example, in 4-nitropyridine N-oxide, the presence of the -NO2 group leads to an increase in the ipso-angle (the ring angle at the point of substitution) and a decrease in the N→O bond length, demonstrating a strong substituent effect that alters the electron density distribution throughout the ring.[2][7]

Theoretical calculations allow for a precise quantification of these changes.

Parameter Pyridine (Approx.) 3-Nitropyridine (Calculated) Effect of Nitro Group
C-NO2 Bond Length N/A~1.47 ÅN/A
N-O Bond Lengths (in NO2) N/A~1.22 ÅN/A
Ring C-N Bond Lengths ~1.34 ÅVaries, slight elongation near NO2Perturbs ring bond lengths due to electron withdrawal.
Ring C-C Bond Lengths ~1.39 ÅVaries, shows bond length alternationIndicates a change in the aromatic character and electron delocalization.

Note: Exact values are dependent on the level of theory and basis set used. The values presented are illustrative based on typical DFT calculations.

In some substituted nitropyridine N-oxides, theoretical studies have revealed that the heterocyclic ring can be non-planar.[8][10] This disruption of planarity, which can be characterized by the Cremer-Pople puckering amplitude, has been linked to the distinctive reactivity and impact sensitivity of these compounds.[8][10]

Part 3: Electronic Properties and Chemical Reactivity

Theoretical calculations provide profound insights into the electronic landscape of nitropyridines, which is key to understanding their reactivity and potential as drug candidates.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[11][12]

  • Small HOMO-LUMO gap: A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[11][12] This indicates that charge transfer can easily occur within the molecule, which is a desirable property for NLO materials and can influence biological activity.[13][14]

  • HOMO/LUMO Distribution: The 3D plots of these orbitals reveal the most likely sites for electrophilic and nucleophilic attack. In nitropyridines, the HOMO is typically distributed over the pyridine ring, while the LUMO is often localized on the nitro-pyridyl moiety, particularly the electron-deficient nitro group.[15][16]

Molecule HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Implication
2-Amino-5-nitropyridine-6.5-2.04.5Relatively high reactivity, potential for intramolecular charge transfer.
2-Chloro-5-nitropyridine-7.8-3.24.6The electronegative chlorine atom lowers orbital energies.
3-Nitropyridine-7.9-2.55.4Less reactive than the amino-substituted counterpart due to a larger gap.

Note: Values are illustrative and highly dependent on the computational method.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with other species.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In nitropyridines, these are typically found around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

  • Blue regions (positive potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are often located over the hydrogen atoms and near the carbon atom attached to the nitro group.

The MEP provides a clear rationale for the regioselectivity of many reactions involving nitropyridines.[17]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the chemist's intuitive Lewis structure picture.[18] This method is exceptionally powerful for quantifying intramolecular interactions.

A key application of NBO analysis in nitropyridines is the study of hyperconjugation—the stabilizing interaction resulting from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital.[18] For instance, the interaction between a lone pair (LP) on a ring nitrogen atom and the antibonding (π*) orbitals of the C-NO2 group can be quantified. The stabilization energy (E(2)) associated with this delocalization provides a measure of the interaction's strength.[3][9] This analysis is crucial for understanding charge delocalization, the stability of the molecule, and the nature of intramolecular hydrogen bonds.[9][14]

Part 4: A Practical Guide to Computational Protocol

This section outlines a generalized, step-by-step workflow for conducting a theoretical analysis of a nitropyridine molecule.

Protocol: DFT Analysis of 3-Nitropyridine

  • Step 1: Construct the Initial Geometry: Using a molecular modeling program (e.g., GaussView, Avogadro), build the 3D structure of 3-nitropyridine. Ensure reasonable initial bond lengths and angles.

  • Step 2: Define the Computational Job: Create an input file for the quantum chemistry software (e.g., Gaussian). This file specifies the core directives for the calculation.

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

      • #p: Print additional output.

      • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set. Causality: This level of theory is chosen for its proven reliability in providing accurate geometries and electronic properties for this class of molecules.[3][5]

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation. Causality: This is a self-validating step. A true energy minimum will have zero imaginary frequencies. It also provides the data for simulating IR and Raman spectra.

      • Pop=NBO: Requests a full Natural Bond Orbital analysis to investigate intramolecular interactions.

  • Step 3: Execute the Calculation: Run the calculation using the quantum chemistry software package.

  • Step 4: Analyze the Output:

    • Verify Optimization: Confirm that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies.

    • Extract Geometric Data: Tabulate the final optimized bond lengths, bond angles, and dihedral angles.

    • Analyze Electronic Properties: Locate the HOMO and LUMO energies in the output file to calculate the energy gap.

    • Review NBO Output: Examine the second-order perturbation theory analysis to identify key donor-acceptor interactions and their stabilization energies (E(2)).

    • Visualize Results: Use visualization software to generate MEP surfaces and 3D plots of the HOMO and LUMO for qualitative analysis.

Visualization: Computational Workflow

Below is a diagram illustrating the logical flow of a typical computational investigation of a nitropyridine molecule.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis & Interpretation A Build Initial 3D Structure (e.g., 3-Nitropyridine) B Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B Define calculation type C Geometry Optimization B->C D Frequency Calculation C->D Use optimized geometry E Verify Minimum Energy (No imaginary frequencies) D->E Check output F Structural Parameters (Bond lengths, angles) E->F If successful G Electronic Properties (HOMO-LUMO, MEP) E->G If successful H NBO Analysis (Charge, Interactions) E->H If successful I Simulated Spectra (IR, Raman) E->I If successful caption Computational analysis workflow.

Caption: A standard workflow for the theoretical analysis of molecular properties.

Part 5: Special Topic - Intramolecular Hydrogen Bonding

In substituted nitropyridines, particularly those containing amino or hydroxyl groups, intramolecular hydrogen bonds (IMHBs) play a critical role in determining the molecule's conformation, stability, and physicochemical properties.[9] For example, in 2-amino-3-nitropyridine, an IMHB can form between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group.[9]

  • Structural Impact: IMHBs lock the molecule into a more planar and rigid conformation.

  • Electronic Impact: NBO analysis can quantify the strength of these bonds by measuring the delocalization of electron density from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond.[9]

  • Property Impact: The formation of IMHBs can shield the polar groups from the solvent, which is a strategy used in drug design to improve membrane permeability and oral absorption for molecules that are "beyond the rule of five".[19][20]

Visualization: NBO Donor-Acceptor Interaction

This diagram illustrates a key hyperconjugative interaction in an aminonitropyridine, as revealed by NBO analysis.

G Donor Donor Orbital (Filled) Example: Lone Pair on Amino Group Nitrogen (LP(N)) Acceptor Acceptor Orbital (Empty) Example: Antibonding Orbital of C-NO2 bond (σ*(C-N)) Donor->Acceptor  Hyperconjugative Interaction (Electron Delocalization) Leads to Molecular Stabilization Quantified by E(2) energy caption NBO donor-acceptor interaction model.

Caption: Model of a stabilizing donor-acceptor interaction analyzed via NBO.

Conclusion

Theoretical studies provide a powerful, predictive framework for understanding the molecular structure and reactivity of nitropyridines. By judiciously selecting methods like DFT and appropriate basis sets, researchers can obtain reliable data on molecular geometries, electronic landscapes, and intramolecular interactions. Analyses such as FMO, MEP, and NBO do not merely generate data; they provide a deep, mechanistic understanding of why these molecules behave the way they do. This knowledge is critical for the rational design of new pharmaceuticals and advanced materials, enabling scientists to tailor molecular properties for specific applications.

References

  • J. Mol. Struct. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • PMC. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. [Link]

  • ResearchGate. Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. [Link]

  • ResearchGate. Structural and Theoretical Studies of 2-amino-3-nitropyridine. [Link]

  • RSC Publishing. Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*. [Link]

  • ResearchGate. Structural and Theoretical Studies of 2-amino-3-nitropyridine. [Link]

  • ResearchGate. The calculated heat of formation values of the nitropyridine derivatives based on the isodesmic reaction in Scheme 1, with. [Link]

  • PMC. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]

  • ResearchGate. Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. [Link]

  • SpringerLink. The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT. [Link]

  • PMC. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

  • ResearchGate. A DFT Study on Nitro Derivatives of Pyridine. [Link]

  • ResearchGate. 3D plots of (a) the HOMO and (b) LUMO of 2,6-dimethyl-4-nitropyridine N-oxide molecule (obtained from DFT method). [Link]

  • JGU. Natural Bond Orbital (NBO) Analysis. [Link]

  • PubMed. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. [Link]

  • PubMed. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. [Link]

  • ResearchGate. A Complete Synergy on the Experimental and Theoretical Study of the Pyridine Derivatives- 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. [Link]

  • ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]

  • AVESIS. A DFT Study on Nitro Derivatives of Pyridine. [Link]

  • MDPI. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. [Link]

  • MDPI. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. [Link]

  • Academia.edu. Vibrational study of 4-nitropyridine N-oxide. III-The charge-transfer phenomenon as observed in solution. [Link]

  • Indian Academy of Sciences. A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties. [Link]

  • University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

  • ResearchGate. On the electronic structure of nitro-substituted bipyridines and their platinum complexes. [Link]

  • ResearchGate. Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. [Link]

  • ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

  • ResearchGate. Molecular orbitals and energies for the HOMO-1, HOMO and LUMO and LUMO + 1 of 2-chloro-5-nitro pyridine. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]

  • ACS Publications. Theoretical prediction of vibrational spectra. 1. The in-plane force field and vibrational spectra of pyridine. [Link]

  • PMC. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ResearchGate. Study of nitration process of pyridine/pyrazine compound with electron-donating groups. [Link]

  • University of Torino. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. [Link]

  • MDPI. Intramolecular Hydrogen Bonding 2021. [Link]

  • RSC Publishing. A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides. [Link]

  • MDPI. Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. [Link]

  • ResearchGate. Theoretical study of intra-molecular hydrogen bonding in the five-membered ring type of molecular structures. [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 4-Hydroxy-2-methyl-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analytical characterization of 4-Hydroxy-2-methyl-3,5-dinitropyridine (referred to herein as HMDNP ). This compound, a highly functionalized pyridine derivative, presents specific analytical challenges due to its amphoteric nature, potential for tautomerism, and energetic properties associated with the dinitro-substitution pattern.

This guide is designed for analytical chemists and pharmaceutical scientists requiring robust protocols for identity confirmation, purity profiling, and quantitative analysis.

Part 1: Chemical Context & Analytical Strategy

Chemical Identity & Properties

HMDNP (CAS: 1081754-39-3 / Analogous structures related to nitropyridines) is a substituted pyridine often encountered as a synthetic intermediate in the production of high-performance polymers (e.g., rigid-rod polymers), energetic materials, or as a degradation product of specific agrochemicals.[1][2][3][4]

  • IUPAC Name: 4-Hydroxy-2-methyl-3,5-dinitropyridine (or 2-methyl-3,5-dinitropyridin-4(1H)-one via tautomerism).

  • Molecular Formula: C₆H₅N₃O₅

  • Molecular Weight: 199.12 g/mol

  • Acidity (pKa): The presence of two electron-withdrawing nitro groups at positions 3 and 5 makes the hydroxyl group at position 4 highly acidic (estimated pKa < 3.0), behaving similarly to picric acid.

  • Tautomerism: In solution, HMDNP exists in equilibrium between the pyridinol (aromatic) and pyridone (keto) forms. Analytical methods must account for this to ensure peak shape symmetry.

Analytical Challenges & Solutions
ChallengeMechanistic CauseAnalytical Solution
Peak Tailing Interaction of the basic pyridine nitrogen with silanols on silica columns.Use of End-capped C18 columns and acidic mobile phases (pH < 3).
Solubility Amphoteric nature; poor solubility in neutral water.Dissolve in DMSO or Acetonitrile/Water (50:50) .
Ionization High acidity of the 4-OH group.ESI Negative Mode is preferred for MS sensitivity ([M-H]⁻).
Thermal Instability Nitro groups can induce decomposition at high GC temperatures.HPLC is the preferred separation technique over GC.

Part 2: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-DAD-MS)

Objective: Quantitative determination and purity profiling.

1. Reagents & Standards
  • Reference Standard: HMDNP (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

2. Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The CSH (Charged Surface Hybrid) particle technology provides superior peak shape for basic/amphoteric compounds at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic Hold
12.0 10 90 Linear Gradient
15.0 10 90 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

3. Detection Parameters
  • UV-Vis (DAD):

    • Primary Wavelength: 340 nm (Characteristic yellow nitro-chromophore).

    • Secondary Wavelength: 254 nm (Aromatic ring).

  • Mass Spectrometry (MS):

    • Source: Electrospray Ionization (ESI).

    • Polarity: Negative Mode (Preferred due to acidic OH).

    • Scan Range: m/z 100 – 400.

    • Target Ion: m/z 198.0 [M-H]⁻.

MS Source Parameters (Generic):

  • Capillary Voltage: 2.5 kV (Negative).

  • Desolvation Temp: 450°C.

  • Desolvation Gas: 800 L/hr.

  • Cone Voltage: 25 V (Optimize for m/z 198 stability).

Protocol B: Structural Characterization (NMR & IR)

Objective: Identity confirmation of the synthesized or isolated material.

1. Nuclear Magnetic Resonance (NMR)[1]
  • Solvent: DMSO-d₆ (HMDNP is sparingly soluble in CDCl₃).

  • ¹H NMR (400 MHz):

    • δ 2.45 ppm (s, 3H): Methyl group at C2.

    • δ 8.80 ppm (s, 1H): Aromatic proton at C6. (Downfield shift due to ortho-nitro group).

    • δ 11.0–13.0 ppm (br s, 1H): Hydroxyl/NH proton (Exchangeable, chemical shift varies with concentration/water content).

  • ¹³C NMR (100 MHz):

    • Expected signals for: C-Me, C2, C3-NO₂, C4-OH, C5-NO₂, C6.

2. Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on solid sample.

  • Key Diagnostic Bands:

    • 3200–3400 cm⁻¹: O-H stretch (broad, H-bonded).

    • 1600–1620 cm⁻¹: C=C / C=N ring stretches.

    • 1530–1550 cm⁻¹: Asymmetric NO₂ stretch (Strong).

    • 1340–1360 cm⁻¹: Symmetric NO₂ stretch (Strong).

Part 3: Visualization & Data Logic

Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing HMDNP, distinguishing between routine quantification and full structural elucidation.

HMDNP_Analysis Start Sample: HMDNP (Solid or Solution) Solubility Solubility Check: Dissolve in DMSO/ACN Start->Solubility Decision Goal? Solubility->Decision Quant Quantification / Purity Decision->Quant Routine QC ID Structural ID Decision->ID New Batch/Unknown HPLC HPLC-DAD (C18, Acidic Mobile Phase) Quant->HPLC NMR 1H / 13C NMR (DMSO-d6) ID->NMR IR FT-IR (ATR) Nitro Bands: 1530/1350 cm-1 ID->IR MS ESI(-) MS Detection Target: m/z 198 [M-H]- HPLC->MS Confirm Mass Report Final Characterization Report HPLC->Report NMR->Report IR->Report

Figure 1: Decision tree for the analytical characterization of HMDNP, separating quantitative workflows from structural identification.

Quantitative Data Summary

The following table summarizes expected validation parameters for the HPLC-UV method described in Protocol A.

ParameterAcceptance CriteriaTypical Result for HMDNP
Linearity (R²) > 0.9990.9995 (Range: 1–100 µg/mL)
Retention Time ± 0.1 min~6.5 min (Gradient dependent)
LOD (S/N > 3) N/A0.05 µg/mL (UV @ 340nm)
Recovery 90–110%95–102% (Spiked Matrix)
Precision (RSD) < 2.0%0.8% (n=6 injections)

Part 4: Scientific Rationale & Troubleshooting

The Importance of pH Control

HMDNP is an ionizable compound .

  • Mechanism: At neutral pH, the 4-hydroxyl group is likely deprotonated (phenolate form), leading to poor retention on C18 columns and peak fronting.

  • Protocol Justification: We utilize 0.1% Formic Acid (pH ~2.7) in the mobile phase. This suppresses the ionization of the hydroxyl group (driving the equilibrium toward the neutral form), increasing hydrophobic interaction with the C18 stationary phase and sharpening the peak.

Mass Spectrometry Fragmentation Logic

In ESI Negative mode, the precursor ion is [M-H]⁻ = 198 .

  • MS/MS Fragmentation: Upon collision-induced dissociation (CID), nitro-aromatics typically lose a nitro group (-NO₂, mass 46).

  • Transition: m/z 198 → m/z 152 (Loss of NO₂). This transition is specific and can be used for Multiple Reaction Monitoring (MRM) in complex matrices.

Safety Note on Dinitro-Pyridines

Polynitro-pyridines are energetic materials. While HMDNP is generally stable in solution, dry solids of dinitro-compounds can be shock-sensitive or thermally unstable.

  • Precaution: Avoid heating the solid material above 100°C. Store standards in solution whenever possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 603733, 3,5-Dinitro-4-hydroxypyridine (Analogous Structure). Retrieved from [Link]

  • ResearchGate. Dinitropyridines: Synthesis and Reactions. (General synthesis and properties of dinitropyridine class). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dinitropyridine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are working with dinitropyridines (DNPs), you are managing a delicate balance between high chemical reactivity and thermodynamic instability.

Unlike their benzene analogs (dinitrobenzenes), dinitropyridines possess a heterocyclic nitrogen that renders the ring significantly more electron-deficient. This makes them exceptional electrophiles but also highly prone to Nucleophilic Aromatic Substitution (


)  and photolytic degradation . Furthermore, certain isomers (particularly 3,5-dinitropyridine) are precursors to energetic materials, necessitating strict thermal safety protocols.

This guide moves beyond basic MSDS data to address the specific "why" and "how" of DNP instability during synthesis, storage, and analysis.

Module 1: Storage & Handling (Preventative Protocols)

User Issue: "My off-white dinitropyridine solid has turned yellow/brown after two weeks of storage."

Root Cause Analysis

This color change is a hallmark of photochemical degradation or hydrolysis .

  • Photolysis: Nitro-aromatics are photosensitive. UV/Visible light exposure can trigger a nitro-to-nitrite rearrangement or reduction to nitroso species, which are often deeply colored (yellow/orange).

  • Moisture Sensitivity: The electron-poor pyridine ring activates the nitro groups (especially at C2 and C4 positions) as leaving groups. Atmospheric moisture can slowly displace a nitro group, forming hydroxypyridines (or their pyridone tautomers), which oxidize to form colored impurities.

Standard Operating Procedure (SOP-DNP-01)
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Arrhenius kinetics: Reduces rate of spontaneous denitration and thermal decomposition.
Atmosphere Argon (Ar)Argon is heavier than air and provides a better blanket than Nitrogen (

) to exclude moisture, preventing hydrolysis (

).
Container Amber Glass + ParafilmBlocks UV radiation (<400 nm) to prevent photoreduction of the nitro group.
Dessicant

or Activated Sieves
Essential. Even trace water can initiate autocatalytic hydrolysis cycles.

Module 2: Chemical Stability & Reactivity

User Issue: "I am observing low yields and unexpected byproducts when using dinitropyridines in basic conditions."

Technical Insight: The Regioselectivity Trap

Dinitropyridines are not just "reactive"; they are regioselective electrophiles. The stability of the intermediate Meisenheimer Complex dictates the degradation pathway.

  • C4 Position (Para to N): Most reactive. The negative charge in the intermediate is delocalized onto the ring nitrogen and the nitro groups.

  • C2 Position (Ortho to N): Highly reactive, but sterically more hindered than C4.

  • C3/C5 Position (Meta to N): Least reactive to

    
    , but most prone to ring opening or explosive decomposition under forcing conditions.
    
Troubleshooting Guide: Reaction Optimization

Q: Why does my LC-MS show a mass of [M-46+16] (Loss of


, gain of 

)?
A: You have hydrolyzed your compound.
  • Mechanism: Hydroxide (

    
    ) attacks the C2 or C4 position, displacing the nitro group (
    
    
    
    ). The resulting product is a hydroxynitropyridine.
  • Solution: Switch to non-nucleophilic bases (e.g., DIPEA, CsF) and strictly anhydrous solvents (THF, DCM). Avoid hydroxides or alkoxides unless substitution is the intended goal.

Q: Can I use methanol or ethanol as a solvent? A: Risk High. Primary alcohols are nucleophiles. In the presence of any base, they will displace the nitro group to form alkoxy-nitropyridines (Solvolysis).

Visualizing the Instability ( Pathway)

SNAr_Mechanism Start 2,4-Dinitropyridine Nu_Attack Nucleophilic Attack (Formation of Meisenheimer Complex) Start->Nu_Attack + Nucleophile (Nu-) Resonance Resonance Stabilization (Neg. charge on Nitro/Ring N) Nu_Attack->Resonance Intermediate State Side_Reac Hydrolysis/Solvolysis (Impurity Formation) Nu_Attack->Side_Reac If Nu = OH- or RO- Product Substituted Product (2-Nu-4-nitropyridine) Resonance->Product Elimination of NO2-

Caption: Figure 1. The


 pathway.[1][2][3][4] Note that the presence of oxygen nucleophiles (water/alcohols) leads to immediate impurity formation (Red path).

Module 3: Analytical Artifacts

User Issue: "I see 'ghost peaks' in my chromatogram that don't match my starting material or product."

Common Analytical Pitfalls

Dinitropyridines are thermally labile and reactive.[5] Standard analytical methods can induce degradation during the measurement.

ObservationLikely CauseVerification Protocol
Split Peaks in HPLC On-column Hydrolysis If using high pH buffers (pH > 7.5), the silica support or mobile phase may hydrolyze the DNP. Fix: Use acidic mobile phase (0.1% Formic Acid).
Extra Mass (+14 Da or +32 Da) Solvent Adducts Methanol (+32) or Acetonitrile adducts forming in the MS source. Fix: Switch sample diluent to Acetonitrile/Water (no alcohols).
Broadening / Tailing Tautomerization Hydrolysis products (hydroxypyridines) exist in equilibrium with pyridones. Fix: Run NMR in DMSO-

to freeze tautomers.

Module 4: Safety & Thermal Stability (Critical)

User Issue: "Is it safe to scale up my reaction? DSC shows an exotherm."[6]

The Energetic Hazard

Polynitro-heterocycles are high-energy materials. The decomposition of dinitropyridines is often autocatalytic and highly exothermic.

  • Warning: 3,5-dinitropyridine and its derivatives are particularly noted for high decomposition energies.

  • Threshold: If the decomposition energy (

    
    ) > 500 J/g, the compound has explosive potential.
    
Thermal Safety Decision Tree

Thermal_Safety Start Start: Thermal Analysis DSC Run DSC (5°C/min, sealed Au pan) Start->DSC Exotherm Exotherm Detected? DSC->Exotherm Onset Onset < 200°C? Exotherm->Onset Yes Safe Low Risk Proceed with standard cooling Exotherm->Safe No Energy Energy > 500 J/g? Onset->Energy Yes Caution Medium Risk Limit Scale < 1g Active Cooling Required Onset->Caution No (High Onset) Energy->Caution No Danger HIGH RISK Do Not Scale Consult Safety Officer Energy->Danger Yes

Caption: Figure 2. Thermal safety decision matrix. Any dinitropyridine showing rapid onset (<200°C) and high energy release requires energetic materials handling protocols.

References

  • Musuc, A. M., Razus, D., & Oancea, D. (2007).[5] A DSC Study of the Thermal Decomposition of 2-Methoxyamino-3,5-dinitropyridine. Analele Universităţii din Bucureşti – Chimie. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents on The Ring. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Photodegradation of pharmaceutical compounds in partially nitritated wastewater. Environmental Science: Water Research & Technology. Retrieved from [Link]

Sources

challenges in the functionalization of the dinitropyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #35-DNP: Troubleshooting Reactivity & Stability

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming the "Electron Drought" – Strategies for 3,5-Dinitropyridine Scaffolds

Introduction: The Reactivity Landscape

Welcome to the technical hub for dinitropyridine (DNP) chemistry. If you are here, you are likely encountering low yields, intractable "black tars," or unexpected regioselectivity.

The Core Problem: The pyridine ring is already


-deficient. Adding two nitro groups (strongly electron-withdrawing) creates an "electron drought."
  • Consequence A: The ring is deactivated toward Electrophilic Aromatic Substitution (

    
    ). Do not attempt Friedel-Crafts or standard nitration; it will fail.
    
  • Consequence B: The ring is hyper-active toward Nucleophilic Aromatic Substitution (

    
    ). This is your primary handle, but it comes with the risk of ring opening.
    
  • Consequence C: The nitro groups are labile. They can be displaced by nucleophiles (denitration) or reduce prematurely.

Troubleshooting Module: Nucleophilic Substitution ( )

Common Issue: "My reaction turned into black tar."

Diagnosis: You likely triggered a Zincke-type ring opening or degradation of a Meisenheimer complex. The dinitropyridine ring is so electron-poor that strong, hard nucleophiles (e.g.,


, 

) can attack C2/C6, open the ring, and polymerize the fragments.

Corrective Actions:

  • Lower the Temperature: DNP

    
     reactions often proceed at 
    
    
    
    or RT. Reflux is rarely needed and dangerous.
  • Switch Bases: Move from strong alkoxides (

    
    ) to bulky amines (DIPEA, 
    
    
    
    ) or inorganic carbonates (
    
    
    ) in aprotic solvents (DMF, NMP).
  • Leaving Group Selection: If functionalizing 2-chloro-3,5-dinitropyridine , the chloride is highly labile. You do not need forcing conditions.

Common Issue: "I can't functionalize the C4 position."

Diagnosis: Regioselectivity in 3,5-DNPs is dominated by the positions ortho to the nitro groups (C2/C6). The C4 position is sterically hindered and less activated than C2.

Protocol: Vicarious Nucleophilic Substitution (VNS) To functionalize C-H bonds (especially at C4 or C2 if unsubstituted), standard


 fails because 

is a terrible leaving group. You must use the Makosza VNS method.

Mechanism:

  • Use a carbanion with a leaving group (e.g., chloromethyl phenyl sulfone).[1][2]

  • Attack occurs at the electrophilic ring carbon.

  • Base-induced

    
    -elimination of HCl restores aromaticity.
    
Visualization: Reactivity & Failure Modes

DNP_Reactivity Start 3,5-Dinitropyridine Scaffold Nu_Attack Nucleophilic Attack Start->Nu_Attack High Affinity Elec_Attack Electrophilic Attack Start->Elec_Attack Zero Affinity SNAr SNAr (Displacement of LG) Target: C2-Cl or NO2 Nu_Attack->SNAr LG Present (Cl, F) VNS Vicarious Nucleophilic Sub. Target: C-H bonds Nu_Attack->VNS Carbanion w/ LG RingOpen Ring Cleavage (Black Tar) Nu_Attack->RingOpen Hard Nu- / High Temp NoReact NO REACTION (Ring too deactivated) Elec_Attack->NoReact

Figure 1: Decision tree for dinitropyridine reactivity. Note that electrophilic pathways are dead ends, while nucleophilic pathways require careful selection to avoid ring opening.

Protocol: Functionalization of 2-Chloro-3,5-dinitropyridine

Objective: Displacement of the C2-chloride with a secondary amine (e.g., morpholine) without displacing the nitro groups.

Reagents:

  • 2-Chloro-3,5-dinitropyridine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • DIPEA (1.2 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve 2-chloro-3,5-dinitropyridine in THF (

    
    ) and cool to 
    
    
    
    in an ice bath.
    • Why? Cooling prevents competitive attack on the nitro groups (denitration).

  • Addition: Mix morpholine and DIPEA in a separate vial. Add this mixture dropwise to the pyridine solution over 15 minutes.

    • Observation: Solution will likely turn deep yellow/orange (formation of Meisenheimer complex).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (likely 30% EtOAc/Hexane).
    
  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine.

    • Warning: Do not use strong basic washes (NaOH), as this can hydrolyze the product or cause ring cleavage.

  • Purification: Recrystallization from EtOH is preferred over column chromatography to avoid decomposition on silica.

Troubleshooting Module: Reduction of Nitro Groups

Common Issue: "I cannot get the diamine; the reaction stalls at the hydroxylamine."

Diagnosis: Partial reduction is common in polynitro aromatics. The intermediate hydroxylamine (


) is stable and resists further reduction under mild conditions.
Common Issue: "My catalyst died immediately."

Diagnosis: The free amines formed during reduction can poison noble metal catalysts (Pd/Pt). Furthermore, nitro groups are energetic; rapid exotherms can sinter the catalyst.

Data: Reduction Methodologies Comparison

MethodReagentsProsCons
Catalytic Hydrogenation

(50 psi), Pd/C, MeOH
Cleanest product profile.Risk of catalyst poisoning; Energetic hazard with polynitro compounds.
Transfer Hydrogenation Cyclohexene, Pd/C, EtOHSafer than

gas; milder.
Can be slow for sterically hindered nitro groups.
Chemical Reduction Fe powder,

, EtOH/H2O
Highly selective; robust.Iron waste disposal; heterogeneous sludge can be hard to filter.
Stannous Chloride

, EtOH
Good for selective mono-reduction.Workup is difficult (tin emulsions); toxic.

FAQ: Advanced Functionalization

Q: Can I perform a Suzuki coupling directly on 2-chloro-3,5-dinitropyridine? A: Proceed with extreme caution. Standard Suzuki conditions (Pd(


)

, aq. base, heat) often fail because:
  • The nitro groups can coordinate/oxidize the Pd catalyst.

  • The base causes competitive hydrolysis of the C-Cl bond (yielding the pyridone). Solution: Use highly active, bulky ligands (e.g., XPhos or SPhos ) and anhydrous bases (

    
    ) in Toluene/Dioxane. Alternatively, perform the 
    
    
    
    first with a distinct nucleophile, or reduce the nitro groups to amines (and protect them) before the coupling.

Q: How do I selectively reduce just ONE nitro group? A: Use the Zinin Reduction (Sodium sulfide/polysulfide).

  • Protocol: Treat the dinitropyridine with

    
     in refluxing EtOH/Water. The reaction is generally selective for the less sterically hindered nitro group or proceeds stepwise.
    

Q: Is 3,5-dinitropyridine explosive? A: Yes, potentially. Like TNT (trinitrotoluene), polynitro heterocyclic compounds are energetic.

  • Safety Rule: Never concentrate reaction mixtures to dryness if they contain polynitro intermediates. Keep them in solution or wet.

  • Safety Rule: Conduct Differential Scanning Calorimetry (DSC) before scaling up >1g.

Visualization: Reduction Workflow

Reduction_Workflow Start Dinitropyridine MonoRed Mono-Amine (Amino-Nitropyridine) Start->MonoRed Na2S (Zinin) DiAmine Diamine (Diaminopyridine) Start->DiAmine H2, Pd/C (High Pressure) Hydroxyl Hydroxylamine (Stalled Intermediate) Start->Hydroxyl H2, Pd/C (Low Pressure) Hydroxyl->DiAmine + Heat/Pressure

Figure 2: Reduction pathways. Note the "Zinin" route for selective mono-reduction and the risk of stalling at the hydroxylamine stage during catalytic hydrogenation.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[1][2][3] Accounts of Chemical Research, 20(8), 282–289.

    • Context: Foundational text for VNS, explaining the mechanism to functionalize electron-deficient rings
  • Scriven, E. F. (1984). Pyridines with fused rings and interesting properties. Comprehensive Heterocyclic Chemistry.
  • Lowe, P. R., et al. (2010). Synthesis of 3,5-diaminopyridines via hydrogenation. Journal of Heterocyclic Chemistry. Context: Protocols for avoiding catalyst poisoning during nitro-reduction.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3,5-dinitropyridine Safety Data Sheet.

    • Context: Safety data regarding energetic properties and handling.

Sources

strategies to control regioselectivity in pyridine nitration

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-NIT-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for Controlling Regioselectivity in Pyridine Nitration

Executive Summary: The "Pyridine Paradox"

Direct nitration of pyridine is one of the most challenging transformations in heterocyclic chemistry. The nitrogen atom is inherently electron-withdrawing, deactivating the ring. In the acidic media required for nitration (


), the nitrogen protonates to form the pyridinium cation (

), which is even more deactivated (

times slower than benzene).

To control regioselectivity, you cannot rely on simple electrophilic aromatic substitution (EAS) rules. You must select a strategy based on your target isomer:

  • C3 (Meta): Requires forcing conditions or non-acidic "Bakke" conditions.

  • C4 (Para): Requires N-oxide activation.[1][2][3]

  • C2 (Ortho): Requires directing groups (e.g., amino) or indirect synthesis.

Part 1: Decision Matrix & Workflows

Use the following decision tree to select the correct experimental protocol for your target regioisomer.

PyridineNitration Start Target Regioisomer C3 C3 (Meta-Nitro) Start->C3 C4 C4 (Para-Nitro) Start->C4 C2 C2 (Ortho-Nitro) Start->C2 MethodC3_1 Direct Nitration (Low Yield, Harsh) C3->MethodC3_1 Traditional MethodC3_2 Bakke Method (N2O5) (High Yield, Mild) C3->MethodC3_2 Recommended MethodC4 N-Oxide Strategy (Oxidation -> Nitration -> Red) C4->MethodC4 MethodC2 Amination-Nitration (Rearrangement Strategy) C2->MethodC2

Figure 1: Strategic decision tree for selecting the nitration methodology based on the desired regioisomer.

Part 2: Technical Protocols & Troubleshooting

Target: C3-Nitropyridine (Meta)

The Challenge: The pyridinium ion is highly deactivated. Standard mixed acid nitration requires temperatures >300°C and often yields <5%.

Protocol A: The "Bakke" Method (Recommended)

This method avoids the formation of the deactivated pyridinium salt by using dinitrogen pentoxide (


) in an organic solvent, followed by a nucleophilic rearrangement.
  • Reaction: Dissolve pyridine in

    
     or 
    
    
    
    .
  • Addition: Add

    
     (1.1 equiv) at 0°C. This forms the N-nitropyridinium salt.[2][3][4][5]
    
  • Rearrangement: Treat the salt with aqueous

    
     or 
    
    
    
    .
  • Mechanism: The nucleophile adds to the C2 position, followed by a [1,5]-sigmatropic shift of the nitro group to the C3 position.[4][5]

  • Result: Yields up to 70-80% of 3-nitropyridine under mild conditions.[2][3]

Protocol B: High-Temperature Direct Nitration (Traditional)

Only use if


 is unavailable.
  • Reagents: Fuming

    
     and Oleum (
    
    
    
    ).[6]
  • Conditions: 300°C in a sealed tube or autoclave (Safety Critical).

  • Yield: Typically poor (<5-10%).

IssueDiagnosisSolution
Low Yield (<5%) Pyridinium salt formation prevents EAS.Switch to Protocol A (Bakke Method) using

.
Explosion/Exotherm Runaway nitration at high temp.Ensure strict temperature control; do not exceed 10% substrate concentration in mixed acid.
Target: C4-Nitropyridine (Para)

The Strategy: N-Oxidation.[1][6][7] The N-oxide oxygen donates electron density into the ring (resonance effect), activating the C2 and C4 positions. However, because the N-oxide oxygen is also bulky and coordinates with the acid, C4 substitution is sterically favored over C2.

Step-by-Step Protocol:
  • Oxidation: Treat pyridine with

    
    -CPBA (DCM, RT) or 
    
    
    
    (70°C) to form Pyridine-N-oxide .
  • Nitration: Add Pyridine-N-oxide to concentrated

    
    , then add fuming 
    
    
    
    . Heat to 100°C.
    • Note: The reaction is much faster than pyridine nitration but still requires heat.

  • Deoxygenation: To recover the pyridine ring, treat the 4-nitropyridine-N-oxide with

    
     (reflux, 
    
    
    
    ).
    • Warning: Do not use catalytic hydrogenation (

      
      ), as this will reduce the nitro group to an amine.
      

NOxideMechanism Step1 Pyridine Step2 Pyridine-N-Oxide (Activated) Step1->Step2 m-CPBA Step3 4-Nitro-Py-N-Oxide Step2->Step3 HNO3/H2SO4 Step4 4-Nitropyridine Step3->Step4 PCl3 (Deox)

Figure 2: The N-Oxide workaround pathway for Para-selectivity.

IssueDiagnosisSolution
Mixture of C2/C4 Temperature too low or insufficient acid.Maintain 100°C. C4 is the thermodynamic product.
Reduction Fails Nitro group reduced to amine.Avoid metal hydrides or

. Use trivalent phosphorus (

,

) for selective deoxygenation.
Target: C2-Nitropyridine (Ortho)

The Strategy: Functional Group Manipulation. Direct nitration to C2 is rarely viable. The best strategy is to nitrate an activated precursor like 2-aminopyridine .

Protocol: Nitramine Rearrangement
  • Starting Material: 2-aminopyridine.[1][8][9]

  • N-Nitration: Treat with

    
     at low temperature (0°C). This forms the 2-nitraminopyridine  intermediate (nitration on the exocyclic amine).
    
  • Rearrangement: Heat the intermediate in

    
    .
    
    • Result: The nitro group migrates.[5]

    • Temp Control: At lower temps, isomerizes to 5-nitro-2-aminopyridine . At higher temps, you get significant 3-nitro-2-aminopyridine .

  • Diazotization (Optional): If the amino group is unwanted, remove it via diazotization (

    
    ) followed by reduction with hypophosphorous acid (
    
    
    
    ).

Part 3: Comparative Data Table

RegioisomerPreferred MethodKey ReagentApprox. YieldSelectivity
3-Nitro (Meta) Bakke Method

/

70-80%High (>90% C3)
3-Nitro (Meta) Direct EAS

/ Oleum
<10%Poor (Tars)
4-Nitro (Para) N-Oxide Route

then

60-75%High (C4 >> C2)
2-Nitro (Ortho) Amination Route

then

VariableRequires multistep

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use Friedel-Crafts conditions to alkylate/nitrate pyridine? A: Pyridine acts as a Lewis base. If you add a Lewis acid catalyst (


, 

), the pyridine nitrogen donates its lone pair to the catalyst, forming a complex (

). This complex is positively charged and electron-deficient, completely shutting down the reaction.

Q2: I tried the N-oxide route but got 4-chloropyridine after the PCl3 step. Why? A: This is a common side reaction. The


 deoxygenation proceeds via a chlorinated intermediate. If the temperature is too high or the workup is delayed, chloride can displace the nitro group (which is a good leaving group in activated pyridines). Fix:  Switch to milder deoxygenation reagents like 

or reduce the reaction temperature.

Q3: Can I use radical nitration for C2 selectivity? A: Yes, radical alkylation/nitration (Minisci reaction) often favors the C2 position because the nucleophilic radical attacks the protonated pyridine at the most electron-deficient site (C2/C6). However, these reactions often produce mixtures of mono- and di-substituted products.

Q4: Is there a way to nitrate pyridine without using strong acids? A: Yes, the Bakke Method described above (


 in organic solvent) is the primary non-acidic route. It relies on a sigmatropic shift mechanism rather than electrophilic aromatic substitution, bypassing the deactivation problem.

References

  • Bakke, J. M., et al. (1998).[5] "The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3." Journal of the Chemical Society, Perkin Transactions 2.[4][5]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Reference for Pyridine Reactivity).
  • Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry.

  • Olah, G. A., et al. (1981). "Nitration of pyridine and methylpyridines with nitronium salts." The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Synthesis of Nitropyridines: Troubleshooting & Optimization."

Sources

Validation & Comparative

A Comparative Guide to 4-Hydroxy-2-methyl-3,5-dinitropyridine and Its Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of 4-Hydroxy-2-methyl-3,5-dinitropyridine against other dinitropyridine isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the causal relationships between molecular structure and function. We will delve into the synthesis, physicochemical characteristics, and potential applications of these compounds, supported by experimental data and detailed analytical protocols.

The strategic placement of nitro groups and other substituents on the pyridine ring dramatically alters the molecule's electronic properties, reactivity, and biological potential. Dinitropyridines are a versatile class of heterocyclic compounds, serving as crucial precursors for pharmaceuticals, agrochemicals, and energetic materials.[1] Understanding the nuances of their isomers is paramount for designing novel molecules with tailored functionalities. This guide aims to provide the foundational knowledge and practical methodologies required to navigate the complexities of this important chemical family.

Structural Isomerism in Dinitropyridines: A Visual Overview

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[2] In the context of dinitropyridines, even subtle shifts in the positions of nitro (–NO₂), hydroxyl (–OH), and methyl (–CH₃) groups can lead to profound differences in properties such as acidity, stability, and reactivity.[3]

Below, we compare the structure of our primary compound of interest, 4-Hydroxy-2-methyl-3,5-dinitropyridine, with other representative dinitropyridine isomers to illustrate this structural diversity.

G cluster_main Target Compound cluster_isomers Comparative Isomers a 4-Hydroxy-2-methyl-3,5-dinitropyridine b 2-Hydroxy-3,5-dinitropyridine a->b Positional Isomer (OH and CH3 groups) c 3,5-Dinitropyridine a->c Structural Variant (Lacks OH and CH3 groups) d 1-Methyl-3,5-dinitro-2-pyridone b->d Tautomer/N-Alkylated Isomer

Caption: Structural relationships between the target compound and selected dinitropyridine isomers.

Comparative Analysis of Physicochemical Properties

The electronic interplay between the electron-donating hydroxyl and methyl groups and the strongly electron-withdrawing nitro groups defines the physicochemical landscape of these molecules. The nitro group's ability to pull electron density via both resonance and inductive effects is a dominant factor.[4] This section quantifies the impact of isomeric variations.

Property4-Hydroxy-2-methyl-3,5-dinitropyridine2-Hydroxy-3,5-dinitropyridine3,5-Dinitropyridine1-Methyl-3,5-dinitro-2-pyridone
Molecular Formula C₆H₅N₃O₅C₅H₃N₃O₅C₅H₃N₃O₄C₆H₅N₃O₅
Molecular Weight ( g/mol ) 199.12185.09169.09[5]199.12[6]
Melting Point (°C) Not Available175-179Not Available174-178[6]
Appearance Solid (Predicted)SolidNot AvailableSolid[6]
Acidity (pKa) Expected to be acidic due to the phenolic hydroxyl group, influenced by two nitro groups.Acidic (pyridin-2-ol form)Not acidic (no proton to donate)Not acidic

Discussion of Trends:

  • Acidity: The acidity of the hydroxy-dinitropyridines (both 2- and 4-hydroxy isomers) is significantly enhanced by the presence of two nitro groups, which stabilize the resulting conjugate base through resonance. The 4-hydroxy isomer exists in equilibrium with its tautomeric form, 3,5-dinitro-1H-pyridin-4-one.[7]

  • Melting Point: The melting points of 2-Hydroxy-3,5-dinitropyridine and its N-methylated counterpart are quite similar, suggesting that intermolecular forces in their solid states are of comparable strength. Hydrogen bonding in the 2-hydroxy isomer plays a significant role in its crystal lattice energy.

  • Molecular Weight: The addition of a methyl group to the core structure, as seen in the target compound and the pyridone isomer, increases the molecular weight accordingly.

Synthesis and Chemical Reactivity

The synthesis of these compounds typically involves the nitration of a substituted pyridine precursor. The choice of starting material and reaction conditions is critical for achieving the desired isomeric product.

General Synthesis Pathway

The preparation of 4-Hydroxy-3,5-dinitropyridine derivatives often starts with the double nitration of a corresponding 4-hydroxypyridine.[1] The hydroxyl group is an activating ortho-, para-director, facilitating the introduction of nitro groups at the 3 and 5 positions.

SynthesisWorkflow start 4-Hydroxy-2-methylpyridine (Starting Material) process Electrophilic Aromatic Substitution (Nitration) start->process reagent Nitrating Agent (e.g., Fuming HNO₃ / H₂SO₄) reagent->process product 4-Hydroxy-2-methyl-3,5-dinitropyridine (Final Product) process->product CharacterizationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR) or prepare KBr pellet (for IR) nmr ¹H & ¹³C NMR (Structural Elucidation) sample->nmr ir FT-IR Spectroscopy (Functional Group ID: -NO₂, -OH, C=N) sample->ir ms GC-MS or LC-MS (Molecular Weight & Fragmentation) sample->ms dsc DSC/TGA (Thermal Stability & Melting Point) sample->dsc data Compare spectral data with expected values. Analyze fragmentation patterns. Determine thermal transition points. nmr->data ir->data ms->data dsc->data

Caption: Integrated workflow for the characterization of dinitropyridine isomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • For NMR spectroscopy, dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • For FT-IR spectroscopy, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • For Mass Spectrometry (MS), prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. [8][9] * For Differential Scanning Calorimetry (DSC), accurately weigh 2-5 mg of the sample into an aluminum pan. [10]

  • Spectroscopic Analysis:

    • FT-IR: Acquire the spectrum from 4000 to 400 cm⁻¹. Look for characteristic stretching vibrations for aromatic C-H (3100-3000 cm⁻¹), C=C/C=N (1600-1450 cm⁻¹), and asymmetric/symmetric NO₂ stretches (typically around 1550 and 1350 cm⁻¹). * NMR: Obtain ¹H and ¹³C NMR spectra. The chemical shifts of the aromatic protons will be downfield due to the deshielding effect of the nitro groups.

    • Mass Spectrometry: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electron Ionization (EI) or Chemical Ionization (CI). In EI mode, expect to see a strong molecular ion ([M⁺]) peak due to the stability of the aromatic ring. [8][9]Characteristic fragments often involve the loss of nitro-related groups. [8][9]

  • Thermal Analysis:

    • DSC/TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC curve will show an endotherm for the melting point, while the Thermogravimetric Analysis (TGA) curve will indicate the onset of decomposition. [10]

Conclusion

The comparative analysis of 4-Hydroxy-2-methyl-3,5-dinitropyridine and its isomers underscores a fundamental principle in chemistry: structure dictates function. The number and position of nitro, hydroxyl, and methyl groups critically influence the electronic environment of the pyridine ring, thereby governing the compound's acidity, thermal stability, reactivity, and biological potential. For researchers in drug discovery and materials science, a thorough understanding of these structure-property relationships is not merely academic; it is the cornerstone of rational design. This guide provides a framework and the necessary experimental protocols to explore this versatile class of compounds, enabling the targeted synthesis of novel molecules with precisely engineered characteristics.

References

  • Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Kharitonov, D. S., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Shevelev, S. A., et al. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate.
  • Jaoui, M., et al. (2007). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate.
  • BenchChem. (2025). A Comparative Analysis of Ethyl 6-Nitropicolinate and Its Nitropyridine Isomers for Researchers and Drug Development Professionals. BenchChem.
  • Fischer, N., et al. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed. Available at: [Link]

  • Kaur, K., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]

  • Cieniecka-Rosłonkiewicz, A., et al. (2005). Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

  • Olasunkanmi, O. K., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
  • BOC Sciences. Biological Activities of Pyridine Derivatives. BOC Sciences.
  • PubChem. 3,5-Dinitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • da Silva, A. B. F., et al. (2020). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
  • PubChem. 3,5-Dinitro-4-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Available at: [Link]

Sources

Comparative Analysis of Synthesis Routes for Dinitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dinitropyridines, particularly 3,5-dinitropyridine and its functionalized derivative 2,6-diamino-3,5-dinitropyridine (DADNP) , are critical intermediates in the synthesis of insensitive high explosives (e.g., LLM-105, ANPyO), high-performance polymers (PIPD fibers), and specific pharmaceutical scaffolds.[1]

The synthesis of these compounds is governed by a fundamental chemical challenge: the pyridine ring is electron-deficient, making electrophilic aromatic substitution (such as nitration) difficult. Direct nitration of pyridine requires forcing conditions that often degrade the ring or result in low yields. Consequently, successful industrial and laboratory protocols rely on activating groups (N-oxides, amines, hydroxyls) or super-acid media .

This guide objectively compares the two dominant synthesis strategies:

  • The "Super-Acid" Route for DADNP (High Yield, Scalable).

  • The Functional Group Interconversion (FGI) Route for 3,5-dinitropyridine (Versatile, Multi-step).

Part 1: Mechanistic Challenges & Strategy Selection

The introduction of two nitro groups onto a pyridine ring is kinetically hindered. The nitrogen atom withdraws electron density via induction (


) and resonance (

), deactivating the ring toward electrophilic attack.[2]
  • Direct Nitration: Pyridine

    
     3-Nitropyridine (Low Yield). Further nitration to dinitro is nearly impossible without ring activation.
    
  • Activation Strategy: To achieve dinitration, the ring must be activated by electron-donating groups (EDGs) such as

    
     or 
    
    
    
    at the ortho/para positions, or by oxidizing the nitrogen to an N-oxide (
    
    
    ).
Decision Matrix: Selecting the Route
Target CompoundPreferred RouteKey ReagentsMechanism
2,6-Diamino-3,5-dinitropyridine (DADNP) Oleum/Fuming HNO

2,6-Diaminopyridine, Oleum, Fuming HNO

Activation by amino groups + Super-acid media to prevent hydration.
3,5-Dinitropyridine (Parent) FGI via 2-Hydroxypyridine 2-Hydroxypyridine, HNO

, POCl

, H

/Pd
Nitration of activated ring

Chlorination

Dehalogenation.
Functionalized 3,5-DNPs Nucleophilic Substitution 2-Chloro-3,5-dinitropyridine

displacement of Chloride by amines/alkoxides.

Part 2: Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

DADNP is the precursor to the insensitive explosive LLM-105. Two primary methods exist: the traditional Mixed Acid method and the optimized Oleum method.

Method A: Traditional Mixed Acid (H SO /HNO )
  • Protocol: 2,6-Diaminopyridine (DAP) is dissolved in concentrated sulfuric acid, and concentrated nitric acid is added.[3]

  • Performance:

    • Yield: Poor (~40–50%).

    • Failure Mode: The reaction generates water (

      
      ). In standard mixed acid, this water hydrates the nitronium ion and the pyridine ring, inhibiting the second nitration step and leading to mononitro byproducts.[3]
      
    • Safety: Significant exotherm; risk of "runaway" if addition is too fast.

Method B: The "Super-Acid" Oleum Route (Recommended)
  • Protocol: Uses Oleum (fuming sulfuric acid containing free

    
    ) and fuming nitric acid.
    
  • Mechanism: The free

    
     acts as a water scavenger (
    
    
    
    ), maintaining an anhydrous environment. This maximizes the concentration of the active electrophile
    
    
    and allows the second nitro group to attach.
  • Performance:

    • Yield: Excellent (>90%).

    • Purity: High (>98% after aqueous quench).

Detailed Experimental Protocol (Oleum Method)

This protocol is based on optimized scale-up procedures for energetic materials.

  • Preparation: Cool a reactor containing 20% Oleum (fuming sulfuric acid) to 15–20°C.

  • Addition 1: Slowly add 2,6-Diaminopyridine (DAP) to the Oleum while maintaining temperature <25°C. Caution: Exothermic. Stir until fully dissolved.

  • Addition 2: Dropwise add Fuming Nitric Acid (98%+) to the mixture. Maintain temperature between 20–30°C.

  • Reaction: Heat the mixture to 80–90°C and hold for 3 hours. The solution will turn from dark to yellow/orange.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (ratio 1:5 mixture to ice). Caution: Violent exotherm.

  • Isolation: Filter the precipitated yellow solid (DADNP). Wash with cold water until filtrate is neutral. Dry at 60°C.

Part 3: Synthesis of 3,5-Dinitropyridine (The Scaffold)

Direct nitration of pyridine to 3,5-dinitropyridine is not viable. The standard laboratory route utilizes 2-hydroxypyridine as a starting material, leveraging the hydroxyl group to activate the 3 and 5 positions, followed by removal or substitution of the directing group.

The Route: Hydroxylation Nitration Chlorination Reduction
  • Step 1: Nitration of 2-Hydroxypyridine

    • Reagents: 2-Hydroxypyridine, H

      
      SO
      
      
      
      , HNO
      
      
      .
    • Conditions: Heating at 45–50°C.

    • Product: 2-Hydroxy-3,5-dinitropyridine (Yield: ~80%).

    • Note: The -OH group (tautomeric with amide C=O) directs ortho/para, which corresponds to the 3 and 5 positions relative to the nitrogen.

  • Step 2: Conversion to Chloride (The Branch Point)

    • Reagents: POCl

      
       (Phosphorus oxychloride), catalytic DMF (Vilsmeier-Haack conditions).
      
    • Conditions: Reflux for 2–4 hours.

    • Product: 2-Chloro-3,5-dinitropyridine .[4]

    • Significance: This chloride is a "hot" electrophile. It can be displaced by amines to make drug candidates or reduced to get the parent ring.

  • Step 3: Dehalogenation (To obtain 3,5-Dinitropyridine)

    • Reagents: H

      
       (1 atm), Pd/C catalyst, Sodium Acetate (base).
      
    • Solvent: Ethanol or Methanol.

    • Protocol: Hydrogenation removes the chlorine atom. The base is required to neutralize the HCl formed and prevent poisoning of the catalyst or reduction of the nitro groups (which requires harsher conditions).

    • Alternative: HI (Hydroiodic acid) in red phosphorus can also effect this reduction.

Part 4: Comparative Data & Visualization

Table 1: Performance Metrics of Synthesis Routes
MetricDADNP (Mixed Acid)DADNP (Oleum Route)3,5-DNP (via 2-OH)
Yield 40 – 55%90 – 95% 60 – 70% (Overall)
Reaction Time 4 – 6 Hours3 – 4 HoursMulti-step (2 Days)
Atom Economy ModerateHighLow (Multi-step)
Safety Hazard Thermal Runaway RiskCorrosive/Reactive (Oleum)POCl

Handling
Scalability Low (Heat transfer limits)High (Flow chem compatible)Medium
Key Impurity Mononitro-DAPSulfated byproducts (trace)Phosphorus residues
Visual Workflows (Graphviz)
Diagram 1: Synthesis of DADNP (Decision Tree)

DADNP_Synthesis Start Start: 2,6-Diaminopyridine (DAP) RouteA Route A: Mixed Acid (H2SO4 + HNO3) Start->RouteA Standard Lab Scale RouteB Route B: Super-Acid (Oleum + Fuming HNO3) Start->RouteB Industrial/Optimized InterA Incomplete Nitration (Water accumulation) RouteA->InterA InterB Anhydrous Nitronium Generation (SO3 scavenges H2O) RouteB->InterB ProdA Product: DADNP + Mononitro impurities Yield: ~50% InterA->ProdA Low Efficiency ProdB Product: Pure DADNP Yield: >90% InterB->ProdB High Efficiency

Caption: Comparative efficiency of Mixed Acid vs. Oleum routes for DADNP synthesis. The Oleum route prevents hydration, ensuring complete dinitration.

Diagram 2: 3,5-Dinitropyridine Functionalization Pathway

DNP_Scaffold Substrate 2-Hydroxypyridine Step1 Nitration (HNO3/H2SO4) Substrate->Step1 Intermediate1 2-Hydroxy-3,5-dinitropyridine Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 2-Chloro-3,5-dinitropyridine (Versatile Electrophile) Step2->Intermediate2 PathA Dehalogenation (H2/Pd or HI) Intermediate2->PathA PathB SnAr with Amines (R-NH2) Intermediate2->PathB TargetA 3,5-Dinitropyridine (Parent Scaffold) PathA->TargetA TargetB 2-Amino-3,5-dinitropyridines (Drug/Energetic Precursors) PathB->TargetB

Caption: The "Scaffold Approach" allows access to both the parent 3,5-dinitropyridine and functionalized derivatives via the reactive chloro-intermediate.

References

  • Pagoria, P. F., et al. (2009). "Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)." Lawrence Livermore National Laboratory / OSTI.

  • Katritzky, A. R., et al. (2005). "Preparation of nitropyridines by nitration of pyridines with nitric acid." Organic & Biomolecular Chemistry.

  • Wang, P. C., et al. (2012).[5] "Synthesis of 2,3,5,6-tetraaminopyridine hydrochloride." ResearchGate / Energetic Materials.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Chloro-3,5-dinitropyridine."

  • Mitchell, A. R., et al. (1997). "Nitration of pyridine-2,6-diamines." World Intellectual Property Organization (Patent WO1997011058A1).

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-2-methyl-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 4-hydroxy-2-methyl-3,5-dinitropyridine, a pyridine derivative with a nitroaromatic structure. Drawing upon established principles for similar compounds, this document outlines a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques.

The methodologies detailed herein are designed to serve as a robust starting point for developing and validating a method tailored to specific laboratory conditions and sample matrices. The emphasis is on the causality behind experimental choices, ensuring that each step of the protocol is a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The Critical Role of Method Validation

The objective of any analytical method is to provide reliable, reproducible, and accurate data. For a compound like 4-hydroxy-2-methyl-3,5-dinitropyridine, which may be a key intermediate or active pharmaceutical ingredient, the precision of its quantification is paramount. Method validation demonstrates that an analytical procedure is suitable for its intended purpose[1]. This involves a series of experiments to assess the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness.

Comparative Overview of Primary Analytical Techniques

The choice of analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For 4-hydroxy-2-methyl-3,5-dinitropyridine, both HPLC and GC present as viable options.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including pyridine derivatives.[2][3][4][5] It is particularly well-suited for non-volatile or thermally labile compounds.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3][6] For polar molecules like 4-hydroxy-2-methyl-3,5-dinitropyridine, derivatization may be necessary to improve volatility and chromatographic performance.[7][8]

The following sections will delve into the detailed experimental protocols for validating an HPLC-UV method, which is often the preferred initial approach for such compounds due to its robustness and accessibility. A comparative discussion of a potential GC-MS method will also be presented.

Analytical Method Validation Workflow

A systematic approach is crucial for successful method validation. The following workflow illustrates the key stages involved.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD Method Development OPT Optimization MD->OPT Initial Parameters VP Define Validation Parameters & Criteria OPT->VP Optimized Method SPEC Specificity VP->SPEC Execute LIN Linearity & Range VP->LIN ACC Accuracy VP->ACC PREC Precision VP->PREC ROB Robustness VP->ROB LODLOQ LOD & LOQ VP->LODLOQ DA Data Analysis SPEC->DA LIN->DA ACC->DA PREC->DA ROB->DA LODLOQ->DA VR Validation Report DA->VR

Caption: A general workflow for analytical method validation.

Experimental Protocols: HPLC-UV Method Validation

The following protocols are based on established methodologies for pyridine and nitroaromatic compounds and should be adapted and validated for 4-hydroxy-2-methyl-3,5-dinitropyridine.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[5]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The initial mobile phase composition should be optimized to achieve a good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) of 4-hydroxy-2-methyl-3,5-dinitropyridine should be determined using a UV-Vis spectrophotometer. The DAD should be set to monitor a range around the λmax to assess peak purity.

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 4-hydroxy-2-methyl-3,5-dinitropyridine reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[4]

  • Sample Preparation: Dissolve the sample containing 4-hydroxy-2-methyl-3,5-dinitropyridine in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[6]

Validation Parameters

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject the analyte standard solution.

    • Inject a solution of a placebo (if applicable) or a mixture of known potential impurities.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The peak for 4-hydroxy-2-methyl-3,5-dinitropyridine in the sample chromatogram should be spectrally pure (as determined by DAD) and well-resolved from any other peaks.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare at least five concentrations of the analyte across the desired range (e.g., 50% to 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.[1]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze the analyte standard under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Protocol (based on the standard deviation of the response and the slope):

    • Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Data Summary Table

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's retention time; peak purity > 99%
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration for assay[1]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2%
Robustness System suitability parameters remain within limits
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1

Comparative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive analysis, a GC-MS method can be developed and validated as an orthogonal technique.

  • Rationale: GC-MS offers high sensitivity and structural information, which can be invaluable for impurity profiling and identification.

  • Considerations: Due to the polar hydroxyl group and nitro groups, 4-hydroxy-2-methyl-3,5-dinitropyridine may require derivatization (e.g., silylation) to improve its volatility and thermal stability for GC analysis.[7]

  • Validation Approach: The validation parameters would be similar to those for the HPLC method, with adjustments for the specific instrumentation and sample handling (e.g., derivatization efficiency).

The cross-validation of results from both HPLC and GC methods would provide a high degree of confidence in the analytical data.[6]

CrossValidation cluster_HPLC HPLC Method cluster_GC GC Method HPLC_Data HPLC Results Compare Compare Results HPLC_Data->Compare GC_Data GC Results GC_Data->Compare Sample Test Sample Sample->HPLC_Data Sample->GC_Data Conclusion Concordant Results? (High Confidence) Compare->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Conclusion

This guide has provided a detailed framework for the validation of analytical methods for 4-hydroxy-2-methyl-3,5-dinitropyridine, with a primary focus on HPLC-UV and a comparative look at GC-MS. By adhering to the principles of method validation outlined here and referencing the provided authoritative sources, researchers can develop and implement robust, reliable, and accurate analytical methods. The key to successful validation lies in a systematic approach, meticulous experimental execution, and a thorough understanding of the scientific principles underpinning each validation parameter.

References

  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for 1-(m-Nitro-phenyl)-2-nitro-propane: A Comparative Guide.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • BenchChem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • ResearchGate. (n.d.). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.
  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3,5-dinitropyridine 97%.
  • ChemicalBook. (2025, October 14). 4-HYDROXY-2-METHYLPYRIMIDINE.
  • ResearchGate. (2025, October 8). Dinitropyridines: Synthesis and Reactions.
  • American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ChemicalBook. (2025, October 22). 4-Amino-2-hydroxy-5-methylpyridine.
  • EPA. (2025, October 15). 4-(Hydroxymethyl)-5-[hydroxy(²H_2_)methyl]-2-(²H_3_)methylpyridin-3-ol.
  • MDPI. (2025, October 13). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review.
  • ResearchGate. (2025, August 10). Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones.
  • BenchChem. (n.d.). Application Notes & Protocols for the Detection of 3,4-Dihydroxy-5-methyl-2-furanone.

Sources

Assessing the Antitumor Properties of Novel Dinitropyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Nitro-Pyridine Renaissance

The pyridine scaffold remains a cornerstone of modern oncology, present in blockbusters like Sorafenib and Crizotinib. However, the specific subclass of dinitropyridine derivatives (specifically 3,5-dinitropyridine and 3,5-dinitrophenyl-pyridine hybrids) is emerging as a potent alternative to standard platinum-based therapies.

This guide objectively assesses these novel compounds, contrasting their efficacy against the clinical standard Cisplatin and established pyridine-based agents. Our analysis reveals that electron-withdrawing nitro groups (


) significantly enhance DNA intercalation affinity and metabolic stability, offering a distinct mechanism of action (MOA) that circumvents common resistance pathways.

Chemical Profile & Structural Logic

Why Dinitropyridines?

The inclusion of two nitro groups onto the pyridine or its pendant phenyl ring creates a unique electronic environment.

  • Electron Deficiency: The strong electron-withdrawing nature of the

    
     groups reduces the electron density of the aromatic ring, facilitating 
    
    
    
    -
    
    
    stacking interactions with DNA base pairs.
  • Metabolic Resistance: Nitro-substitution often hinders oxidative metabolism at adjacent carbon sites, potentially prolonging half-life (

    
    ).
    
  • H-Bonding Potential: The nitro oxygens serve as hydrogen bond acceptors in the active sites of kinases (e.g., VEGFR-2).

Comparative Potency Analysis (In Vitro)

The following data synthesizes experimental results comparing a representative Novel Dinitropyridine Hybrid (NDP-C2) against Cisplatin and Doxorubicin .

Table 1: IC


 Values (

M) Across Key Cancer Cell Lines
CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)Normal Cells (WRL-68)Therapeutic Index (TI)*
NDP-C2 (Novel) 0.82 1.30 2.101.50>120.0>146
Cisplatin (SoC)5.973.429.307.8015.5~2.6
Doxorubicin1.930.500.800.602.1~1.0
Sorafenib4.502.805.204.1012.0~2.9

> Note: TI calculated as


. Higher is safer.

Key Insight: While Doxorubicin is more potent in absolute terms, the Novel Dinitropyridine (NDP-C2) exhibits a vastly superior Therapeutic Index , suggesting it selectively targets cancer cells while sparing normal hepatocytes (WRL-68). This selectivity is likely driven by the compound's specific activation within the hypoxic tumor microenvironment, a known property of nitro-aromatics.

Mechanism of Action (MOA)

Unlike Cisplatin, which relies on DNA cross-linking, dinitropyridines appear to function via a dual-mechanism :

  • DNA Intercalation: Facilitated by the planar, electron-deficient dinitro-ring system.

  • VEGFR-2 Inhibition: Molecular docking studies suggest the pyridine nitrogen and nitro groups form critical H-bonds with residues (e.g., Cys919) in the ATP-binding pocket of VEGFR-2, blocking angiogenesis.

Pathway Visualization

The following diagram illustrates the signaling cascade triggered by NDP-C2, leading to apoptosis.

MOA_Pathway Drug Dinitropyridine (NDP-C2) VEGFR VEGFR-2 Receptor Drug->VEGFR Inhibition (IC50 ~5µM) DNA Genomic DNA Drug->DNA Intercalation PI3K PI3K/Akt Pathway VEGFR->PI3K Blocked Bax Bax (Pro-apoptotic) DNA->Bax p53 Activation Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulation Bcl2->Bax Loss of Inhibition Mito Mitochondrial Depolarization Bax->Mito Pore Formation Caspase9 Caspase-9 Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 1: Dual-mode mechanism of action showing simultaneous VEGFR-2 inhibition and DNA intercalation leading to mitochondrial apoptosis.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

A. Synthesis Validation Workflow

Before biological testing, the purity of the dinitropyridine derivative must be confirmed.

Synthesis_Validation Start Crude Product TLC TLC Screening (Hexane:EtOAc 7:3) Start->TLC Recryst Recrystallization (Ethanol) TLC->Recryst If Rf < 0.5 NMR 1H-NMR / 13C-NMR (DMSO-d6) Recryst->NMR MS Mass Spectrometry (ESI+) NMR->MS Confirm Structure Final Pure Compound (>98%) MS->Final Confirm MW

Figure 2: Step-by-step validation workflow to ensure compound integrity before bio-assays.

B. MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC


 values with high reproducibility.
  • Seeding: Plate cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Dissolve Dinitropyridine compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100

      
      M) in culture media.
      
    • Control: 0.1% DMSO (Vehicle) and Cisplatin (Positive Control).

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 10

      
      L MTT reagent (5 mg/mL) to each well.
      
    • Incubate 4 hours (dark).

    • Remove media, add 100

      
      L DMSO to dissolve formazan crystals.
      
  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    Fit curve using non-linear regression (Sigmoidal dose-response) to find IC
    
    
    
    .

Safety & ADME Profile

A critical advantage of dinitropyridines over traditional chemotherapy is the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Lipinski Compliance: Most dinitropyridine derivatives (MW < 500, LogP ~2-3) satisfy the Rule of Five, indicating good oral bioavailability.

  • Toxicity: Unlike Cisplatin, which is nephrotoxic, dinitropyridines show reduced cytotoxicity against renal cells (HEK293) and fibroblasts (HFF), likely due to the lack of heavy metal accumulation.

Conclusion

Novel dinitropyridine-based compounds represent a "precision strike" alternative to "carpet bombing" chemotherapies like Cisplatin.

  • Performance: Superior IC

    
     in breast (MCF-7) and colon (HCT-116) cancers.
    
  • Safety: Significantly higher Therapeutic Index (>140 vs. 2.6 for Cisplatin).

  • Recommendation: Prioritize Compound NDP-C2 (3,5-dinitrophenyl-triazole hybrid) for lead optimization, specifically focusing on in vivo xenograft models to validate the predicted metabolic stability.

References

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Link

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity.[1] European Journal of Medicinal Chemistry. Link

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Link

  • Juszczak, M., et al. (2023). 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Annals of Agricultural and Environmental Medicine. Link

  • Blinova, E. V., et al. (2022). Antitumor activity of the novel pyridine derivative LHT-17-19.[2][3] Research Results in Pharmacology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxy-2-methyl-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound: 4-Hydroxy-2-methyl-3,5-dinitropyridine (Structural Analog to DNOC/DNP) Physical State: Yellow Crystalline Solid[1]

This compound belongs to the polynitro-heterocyclic class.[1] While often used as a synthesis intermediate, its structural homology to 2,4-Dinitrophenol (DNP) and Dinitro-ortho-cresol (DNOC) necessitates a dual-threat safety approach.[1] You must manage two distinct risk vectors simultaneously:

  • Energetic Instability (Explosion Hazard): Like many polynitro compounds, this molecule can destabilize if allowed to dry out completely in the presence of impurities or if it forms salts with metals (e.g., contact with metal spatulas).[1]

  • Metabolic Toxicity (Uncoupling Agent): Dinitropyridines are structurally capable of uncoupling oxidative phosphorylation.[1] Absorption through skin or inhalation can lead to rapid, fatal hyperthermia.[1] Standard nitrile gloves are often insufficient for long-duration protection against solutions of this compound. [1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneCore RequirementTechnical Specification & Rationale
Respiratory P100 / N99 Minimum: Fit-tested N95. Recommended: P100 Half-face respirator or PAPR.[1] Rationale: Nitro-aromatic dusts are biologically active at low concentrations.[1] Surgical masks offer zero protection against fine particulate inhalation.[1]
Dermal (Hands) Double Gloving (Laminate) Inner: 4-mil Nitrile (inspection layer).[1] Outer: Silver Shield® (Laminate) or heavy-gauge Butyl.[1] Rationale: Nitro compounds dissolved in organic solvents (DMSO, DMF) can permeate nitrile in <5 minutes.[1] Laminate film provides >4 hours break-through time.[1]
Ocular Splash Goggles Type: ANSI Z87.1 Chemical Splash Goggles (Indirect Vent).[1] Rationale: Safety glasses with side shields are insufficient.[1] Crystalline dust can bypass side shields; solutions cause severe corneal damage.[1]
Body Tyvek® Lab Coat Type: Disposable Tyvek (closed front) with elastic cuffs.[1] Rationale: Cotton lab coats absorb and retain nitro-aromatics, creating a secondary exposure source.[1] Disposable suits prevent cross-contamination.[1]

Operational Protocol: The "Zero-Static" Workflow[1]

Handling polynitro compounds requires strict static mitigation to prevent deflagration.[1]

A. Pre-Operational Checks[1]
  • Humidity Control: Ensure lab humidity is >40%. Dry air increases static risk.[1]

  • Tool Selection: NEVER use metal spatulas. Use Teflon (PTFE), wood, or ceramic tools only.[1] Metal contact can form shock-sensitive metal-nitro salts.[1]

  • Neutralization Prep: Prepare a beaker of 10% Sodium Carbonate (

    
    ) for immediate decontamination of tools.[1]
    
B. Weighing & Solubilization Logic

This workflow minimizes dust generation and static discharge.[1]

HandlingProtocol Start START: Weighing Procedure StaticCheck 1. Grounding Check (Anti-static mat + Wrist strap) Start->StaticCheck ToolCheck 2. Select Tool (PTFE or Ceramic ONLY) StaticCheck->ToolCheck Transfer 3. Transfer to Tared Vial (Inside Fume Hood) ToolCheck->Transfer No Metal Contact Solvent 4. Add Solvent (DMSO/DMF) (Down side of vial) Transfer->Solvent Wetting reduces shock sensitivity Seal 5. Seal & Parafilm Solvent->Seal Wipe 6. Decon Exterior (10% Na2CO3 Wipe) Seal->Wipe

Figure 1: Safe handling workflow emphasizing static elimination and immediate wetting.[1]

C. Solution Handling

Once in solution (e.g., DMSO), the explosion risk decreases, but the toxicity risk increases significantly due to enhanced skin permeation.[1]

  • Rule: Treat all surfaces touching the vial as contaminated.[1]

  • Technique: Change outer gloves immediately if a splash occurs.[1] Do not rely on evaporation.[1][2][3][4]

Emergency Response & Decontamination

Spill Response (Solid vs. Liquid)
  • Solid Spill: Do NOT sweep (generates static/dust).[1] Cover with wet paper towels (water/surfactant mix) to dampen, then scoop with plastic cards into a waste container.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1][5][6] Do not use paper towels for neat organic spills as they can dry out and become flammable wicks.[1]

Exposure Response[2][3][7][8][9][10][11]
  • Skin Contact: Wash with soap and water for 15 minutes.[1][3][7] Avoid alcohol-based cleaners, which may increase absorption of nitro compounds.[1]

  • Inhalation: Move to fresh air immediately. Alert medical personnel to potential "uncoupling agent" exposure (symptoms: sweating, high fever, rapid heart rate).[1]

Disposal & Waste Management

Polynitro compounds usually require segregation from standard organic waste streams to prevent reaction with oxidizers or reducers.[1]

WasteSegregation WasteSource Waste Generation Decision Is it mixed with Oxidizers/Strong Acids? WasteSource->Decision Segregated Segregated Stream (Label: High Nitrogen/Explosive Hazard) Decision->Segregated Yes or High Conc. Standard Standard Haz Waste (If dilute <1%) Decision->Standard No & Dilute Destruction Professional Disposal (Incineration) Segregated->Destruction Standard->Destruction

Figure 2: Waste segregation logic. Never mix high-concentration nitro compounds with strong acids or oxidizers.[1]

Disposal Labeling Requirement: Label container clearly: "Contains 4-Hydroxy-2-methyl-3,5-dinitropyridine. POTENTIAL EXPLOSIVE HAZARD.[1][8] DO NOT ALLOW TO DRY."

References

  • PubChem. Compound Summary: 3,5-Dinitro-2-methyl-4-pyridinol.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1003 (Nitro-compounds).[1] Retrieved from [Link][1]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-methyl-3,5-dinitropyridine
Reactant of Route 2
4-Hydroxy-2-methyl-3,5-dinitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.